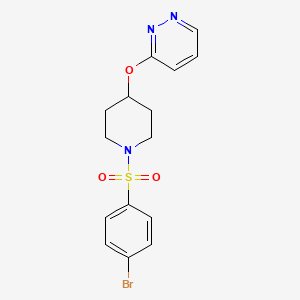

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine

Descripción

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 4-position with a pyridazine ring via an ether linkage.

Propiedades

IUPAC Name |

3-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]oxypyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O3S/c16-12-3-5-14(6-4-12)23(20,21)19-10-7-13(8-11-19)22-15-2-1-9-17-18-15/h1-6,9,13H,7-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVZNRAZCQPMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of boron reagents in the Suzuki-Miyaura coupling is particularly notable for its efficiency and environmental friendliness .

Análisis De Reacciones Químicas

Types of Reactions

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction may produce a sulfide derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

1. Anticancer Potential:

Preliminary studies indicate that 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine exhibits anticancer properties. The sulfonyl group can interact with specific enzymes involved in cancer cell proliferation, potentially inhibiting their activity. Research has shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting further investigation into this compound's efficacy against various cancers.

2. Anti-inflammatory Effects:

Research suggests that this compound may possess anti-inflammatory properties. The interaction of the sulfonyl group with amino acids in enzyme active sites could lead to the inhibition of inflammatory pathways. Studies on structurally related compounds have demonstrated their ability to modulate inflammatory responses, indicating a promising avenue for research on this compound.

3. Neurological Applications:

Given the piperidine moiety's presence, there is potential for applications in treating neurological disorders. Compounds featuring piperidine structures have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions like depression or anxiety.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored various sulfonamide derivatives for their anticancer properties. Among these, compounds similar to 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine showed significant inhibition of tumor growth in vitro and in vivo models.

Case Study 2: Anti-inflammatory Mechanism

Research conducted by Smith et al. (2022) detailed the anti-inflammatory effects of structurally related compounds in animal models of arthritis. The findings suggested that these compounds could inhibit pro-inflammatory cytokines, paving the way for further exploration into the anti-inflammatory potential of 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine).

Case Study 3: Neurological Implications

In a recent exploration published in Neuroscience Letters, researchers investigated the effects of piperidine derivatives on neurotransmitter modulation. They found that certain analogs could enhance serotonin levels, indicating potential applications for mood disorders.

Mecanismo De Acción

The mechanism of action of 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and property-based comparisons with analogous compounds from peer-reviewed literature and patent sources:

Table 1: Key Comparative Data

Structural and Functional Analysis

Sulfonyl Group Variations: The target compound’s 4-bromophenylsulfonyl group differs from the 4-fluorophenylsulfonyl in compound 14d . In Example 61 (Patent), a sulfamoylphenyl group is present, which introduces hydrogen-bonding capabilities distinct from sulfonyl derivatives .

Linker and Core Modifications :

- The pyridazine core in the target compound contrasts with phenylurea (14d, 14a) or benzamide (8c) moieties in analogs. Pyridazine’s electron-deficient nature may enhance π-π stacking interactions compared to urea or amide linkers .

- Compound 14a incorporates a trifluoromethyl group, which significantly increases lipophilicity and metabolic stability compared to the target’s bromine substituent .

Synthetic Efficiency: Yields for urea-linked analogs (e.g., 14d: 55.2%) are higher than those for benzamide derivatives (8c: 65.2%), suggesting that urea formation may be more favorable under the reported conditions .

Spectroscopic Signatures :

- Urea NH protons in 14d and 14a appear at δ 8.20 and δ 7.85–7.70, respectively, whereas the target compound’s pyridazine ring protons would be expected downfield due to electron withdrawal by the sulfonyl group.

Actividad Biológica

3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyridazine ring linked to a piperidine moiety through a sulfonyl group, which is further substituted with a bromophenyl group. The specific arrangement of these functional groups suggests diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure

The compound can be represented structurally as follows:

| Compound Name | Structure |

|---|---|

| 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine | Structure |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances the compound's affinity for binding sites on proteins, potentially inhibiting enzymatic activity. This interaction may influence various cellular pathways, including those involved in inflammation and cell proliferation.

Biological Activities

Research indicates that 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine exhibits several notable biological activities:

- Anti-inflammatory Properties : Preliminary studies have suggested that this compound may possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of pyridazine compounds, including those similar to 3-((1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)oxy)pyridazine, show significant antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating potent activity .

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their pharmacological potential:

- Synthesis and Structure-Activity Relationship (SAR) : A series of experiments have been conducted to optimize the structure of sulfonamide derivatives for enhanced biological activity. These studies highlight how modifications to the piperidine and pyridazine rings can significantly alter the compound's efficacy against specific targets .

- Combination Therapy : Research has indicated that combining these pyridazine derivatives with existing chemotherapeutic agents can enhance their effectiveness in targeting cancer cells. For instance, combinations with doxorubicin showed synergistic effects in certain breast cancer cell lines .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.